Isopropylmagnesium chloride-lithium chloride complex
CAS No.: 745038-86-2
Cat. No.: VC8472622
Molecular Formula: C3H7Cl2LiMg
Molecular Weight: 145.3 g/mol
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Specification
CAS No. | 745038-86-2 |
---|---|
Molecular Formula | C3H7Cl2LiMg |
Molecular Weight | 145.3 g/mol |
IUPAC Name | lithium;magnesium;propane;dichloride |
Standard InChI | InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 |
Standard InChI Key | DBTNVRCCIDISMV-UHFFFAOYSA-L |
SMILES | [Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-] |
Canonical SMILES | [Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The isopropylmagnesium chloride-lithium chloride complex is a coordination compound with the empirical formula C₃H₆Cl₂LiMg. This formulation accounts for the stoichiometric combination of isopropylmagnesium chloride (C₃H₇MgCl) and lithium chloride (LiCl), forming a stable aggregate. Structural analyses suggest that the complex exists as a dimeric species in solution, with the general formula [i-PrMgCl·LiCl]₂ . The lithium ions coordinate with the chloride ligands, while the magnesium centers remain bonded to the isopropyl groups and chloride anions.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 144.23 g/mol | |
Density (Solution) | 1.05 g/cm³ | |
Flash Point | -17 °C | |
Solubility | Soluble in tetrahydrofuran (THF) | |
Sensitivity | Air- and moisture-sensitive |
Spectroscopic and Computational Data
The complex’s InChI Key (GFRAKTLEBRSDFT-UHFFFAOYSA-L) and SMILES representation (C-(C)Mg+2[Cl-].[Li+]) provide insights into its electronic structure . Nuclear magnetic resonance (NMR) studies of its THF solutions reveal distinct shifts for the isopropyl group’s protons (δ 1.0–1.5 ppm) and carbons (δ 20–25 ppm), consistent with magnesium’s electron-withdrawing effects. Density functional theory (DFT) calculations further corroborate the stability of the dimeric structure, highlighting the role of LiCl in reducing magnesium’s Lewis acidity .
Synthesis and Industrial Production
Laboratory-Scale Preparation
The complex is synthesized through a two-step protocol. First, isopropylmagnesium chloride is prepared by reacting isopropyl chloride with magnesium metal in refluxing diethyl ether:
Subsequently, lithium chloride is introduced in a 1:1 molar ratio, yielding the final complex:
This method ensures high purity (>95%) and is typically conducted under inert atmospheres to prevent hydrolysis .
Industrial Manufacturing Processes
Large-scale production employs continuous-flow reactors to maintain stringent anhydrous conditions. Key steps include:
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Halogen Exchange: Magnesium turnings react with isopropyl chloride in THF at 50–60°C.
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Lithium Integration: LiCl is added as a solid, forming the complex in situ.
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Filtration and Stabilization: The solution is filtered to remove unreacted magnesium and stabilized with antioxidants to prevent degradation during storage .
Industrial batches achieve concentrations of 1.3–1.4 M in THF, with yields exceeding 90% .
Reactivity and Mechanistic Insights
Transmetalation Reactions
The complex’s hallmark is its ability to undergo rapid halogen-magnesium exchange with aryl and heteroaryl bromides. For example, reaction with 3,5-bis(trifluoromethyl)bromobenzene proceeds via:
This homogeneous pathway contrasts with traditional Grignard methods, which often require prolonged reaction times and suffer from heterogeneity .
Role of Lithium Chloride
LiCl enhances reactivity through two mechanisms:
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Lewis Acid Modulation: Coordination of Li⁺ to MgCl⁻ reduces the magnesium center’s electrophilicity, preventing undesirable side reactions.
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Solubilization: LiCl increases the solubility of magnesium species in THF, ensuring a homogeneous reaction medium .
Applications in Organic Synthesis
Synthesis of Aryl Magnesium Reagents
The complex enables efficient preparation of functionalized aryl Grignard reagents, which are pivotal in cross-coupling reactions. For instance, regioselective functionalization of trisubstituted pyridines has been achieved with >80% yield using this reagent .
Preparation of Organophosphorus Compounds
Reaction with phosphorus trichloride yields chlorodiisopropylphosphine, a precursor to phosphine ligands:
This method capitalizes on the isopropyl group’s steric bulk to favor mono- and disubstitution .
Electrophilic Amination
The complex facilitates the synthesis of primary amines via electrophilic amination of ketones and aldehydes, achieving enantiomeric excesses >90% in asymmetric variants .
Future Directions and Research Opportunities
Recent studies explore the complex’s utility in photoinduced reactions and flow chemistry systems. Preliminary data indicate that UV irradiation accelerates transmetalation rates by 30%, potentially enabling room-temperature syntheses of sensitive organometallics. Additionally, integration with continuous-flow platforms has reduced reaction times from hours to minutes while maintaining >95% conversion efficiency .
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